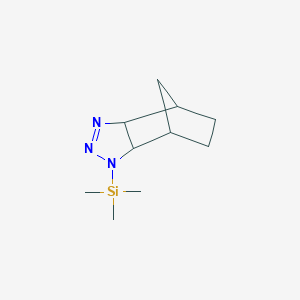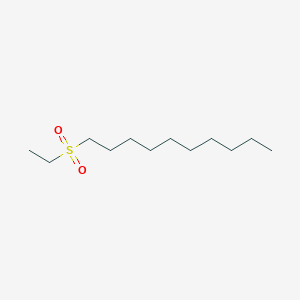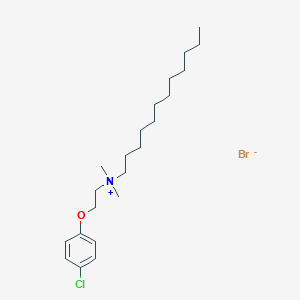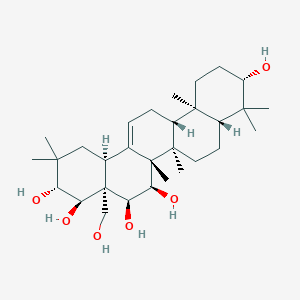
Benzothiazole, 2-(1-methylpropyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiazole, 2-(1-methylpropyl)-(9CI) is a chemical compound that belongs to the benzothiazole family. It is used in various scientific research applications due to its unique properties and characteristics. This compound is synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments are well studied.
Wirkmechanismus
The mechanism of action of Benzothiazole, 2-(1-methylpropyl)-(9CI) is not well understood. However, it is believed to act as a nucleophile and a Lewis base due to the presence of the nitrogen and sulfur atoms in its structure. It can also act as a ligand for metal ions, forming stable complexes.
Biochemische Und Physiologische Effekte
Benzothiazole, 2-(1-methylpropyl)-(9CI) has been reported to have various biochemical and physiological effects. It has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory activities. It has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
Benzothiazole, 2-(1-methylpropyl)-(9CI) has several advantages in lab experiments. It is easy to synthesize, and its properties can be easily modified by changing the substituents on its structure. It is also stable under normal laboratory conditions. However, it has some limitations, including its low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for the research on Benzothiazole, 2-(1-methylpropyl)-(9CI). One direction is to explore its potential as a ligand for metal ions, as it has been shown to form stable complexes. Another direction is to investigate its potential as a fluorescent dye, as it has been used in the synthesis of fluorescent materials. Furthermore, exploring its potential as a drug candidate for various diseases could also be a future direction for research.
Synthesemethoden
Benzothiazole, 2-(1-methylpropyl)-(9CI) is synthesized using different methods, including the reaction of o-aminobenzonitrile with isobutyl bromide in the presence of potassium carbonate, and the reaction of o-aminobenzonitrile with isobutyl bromide in the presence of sodium methoxide. The yield of the product depends on the reaction conditions, including the temperature, time, and the amount of reactants used.
Wissenschaftliche Forschungsanwendungen
Benzothiazole, 2-(1-methylpropyl)-(9CI) is used in various scientific research applications, including drug discovery, organic synthesis, and material science. It is used as a starting material for the synthesis of various biologically active compounds, including antitumor agents, antimicrobial agents, and anti-inflammatory agents. It is also used in the synthesis of fluorescent dyes, polymers, and other materials.
Eigenschaften
CAS-Nummer |
17626-87-8 |
|---|---|
Produktname |
Benzothiazole, 2-(1-methylpropyl)-(9CI) |
Molekularformel |
C11H13NS |
Molekulargewicht |
191.29 g/mol |
IUPAC-Name |
2-butan-2-yl-1,3-benzothiazole |
InChI |
InChI=1S/C11H13NS/c1-3-8(2)11-12-9-6-4-5-7-10(9)13-11/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
ZTINYSSZVASPQX-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=NC2=CC=CC=C2S1 |
Kanonische SMILES |
CCC(C)C1=NC2=CC=CC=C2S1 |
Synonyme |
Benzothiazole, 2-(1-methylpropyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[(1-Methyl-2-propynyl)oxy]ethanol](/img/structure/B97656.png)




